![molecular formula C9H8ClN3O2 B124160 甲基(6-氯-1H-苯并[d]咪唑-2-基)氨基甲酸酯 CAS No. 20367-38-8](/img/structure/B124160.png)

甲基(6-氯-1H-苯并[d]咪唑-2-基)氨基甲酸酯

描述

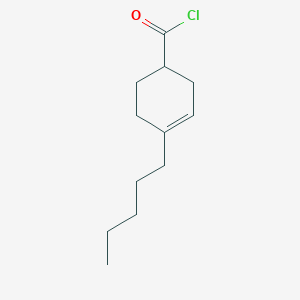

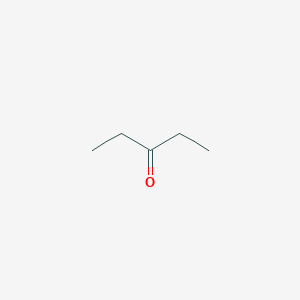

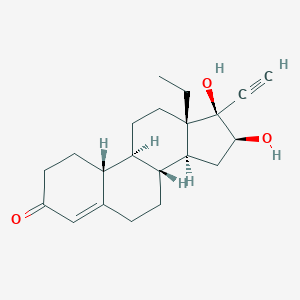

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound with the CAS Number: 20367-38-8 and Linear Formula: C9H8ClN3O2 . It is an impurity for Fenbendazole , an anthelmintic (Nematodes) .

Molecular Structure Analysis

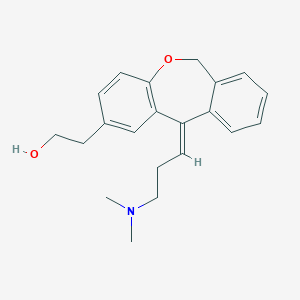

The molecular structure of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate consists of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms . The InChI Code is 1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) .Physical And Chemical Properties Analysis

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a solid substance . It has a molecular weight of 225.63 . The compound should be stored sealed in dry conditions at 2-8°C .科学研究应用

医药:抗菌剂

咪唑衍生物,包括甲基(6-氯-1H-苯并[d]咪唑-2-基)氨基甲酸酯,已被广泛研究其抗菌特性。 它们已知对细菌和真菌具有广谱活性,使其在开发新的抗生素和抗真菌剂方面具有价值 . 该化合物干扰微生物细胞生化过程的能力使其成为治疗传染病的有效候选药物。

农业:杀虫剂

该化合物的苯并咪唑核心在结构上类似于许多商业杀菌剂和杀虫剂。 其氯化衍生物可用于农业环境中,保护农作物免受真菌感染和害虫侵害,从而提高产量并减少作物损失 .

化学合成:结构单元

甲基(6-氯-1H-苯并[d]咪唑-2-基)氨基甲酸酯中存在的咪唑环在化学合成中用作通用的合成子。 它可用于构建材料科学中的复杂分子,包括聚合物和有机发光二极管 (OLED) .

癌症研究:抗肿瘤活性

研究表明,咪唑衍生物可能具有抗肿瘤活性。 它们可以作为某些在癌细胞中过度活跃的途径的抑制剂,可能导致新型抗癌药物的开发 .

神经科学:神经保护剂

苯并咪唑部分正在探索其神经保护作用。 像甲基(6-氯-1H-苯并[d]咪唑-2-基)氨基甲酸酯这样的化合物可能通过保护神经元免受损伤或死亡来帮助治疗神经退行性疾病 .

生物化学:酶抑制

由于其与核苷酸的结构相似性,该化合物可以作为酶抑制剂,特别是在涉及核酸的途径中。 这种应用对于研究生化途径和开发针对酶失调引起的疾病的治疗方法至关重要 .

材料科学:缓蚀剂

咪唑化合物已被认为是有效的缓蚀剂。 它们可以应用于金属以防止降解,这对于延长金属结构和部件的寿命至关重要 .

药物开发:前药制剂

甲基(6-氯-1H-苯并[d]咪唑-2-基)氨基甲酸酯可用作前药,在体内进行代谢转化以释放活性药物。 这种方法可以提高药物的生物利用度和治疗效果 .

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

未来方向

While specific future directions for Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate were not found in the search results, it’s worth noting that imidazole and its derivatives have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests potential future research directions in exploring the properties and applications of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate and similar compounds.

作用机制

Target of Action

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate, also known as Carbamic acid, N-(6-chloro-1H-benzimidazol-2-yl)-, methyl ester, is a compound that has been identified as an impurity for Fenbendazole . Fenbendazole is an anthelmintic, which means it is used to treat infections caused by parasites such as nematodes . The primary targets of this compound are likely to be similar to those of Fenbendazole, which primarily targets the microtubules in the cells of the parasites .

Mode of Action

Based on its structural similarity to fenbendazole, it is plausible that it may also interfere with the formation of microtubules in the cells of parasites, thereby inhibiting their growth and reproduction .

Biochemical Pathways

Given its potential anthelmintic properties, it may affect pathways related to the formation and function of microtubules in the cells of parasites . Disruption of these pathways can lead to the death of the parasites.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 22563 . It is also known to be stable when stored in dry conditions at temperatures between 2-8°C .

Result of Action

Based on its potential anthelmintic properties, it is plausible that it could lead to the death of parasites by disrupting the formation and function of their microtubules .

Action Environment

The action, efficacy, and stability of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and humidity, as it is known to be stable when stored in dry conditions at temperatures between 2-8°C . The compound’s efficacy may also be influenced by the specific biological environment in which it is used, including the presence of other compounds or medications, the pH of the environment, and the specific characteristics of the target parasites.

属性

IUPAC Name |

methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEJNRYXCWJNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437546 | |

| Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20367-38-8 | |

| Record name | Carbamic acid, N-(6-chloro-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL (5-CHLORO-2-BENZIMIDAZOLYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV37KZ4CRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

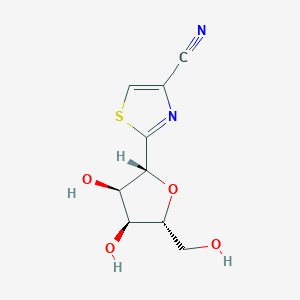

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)